![molecular formula C17H13F2NO2S B2779159 2,6-difluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide CAS No. 2097919-17-8](/img/structure/B2779159.png)
2,6-difluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide
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Description
2,6-difluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide, also known as DFTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. DFTB belongs to the class of benzamides and is known for its unique chemical structure and properties.
Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Heterocyclic Compounds : Research has explored the synthesis of various heterocyclic compounds, including those involving furan and thiophene derivatives. These reactions often involve the use of tin(IV) chloride and triethylamine, leading to compounds with potential applications in pharmaceuticals and materials science (Maruoka, Yamagata, & Yamazaki, 2001).
Reactivity in Diels-Alder Reactions : Studies have shown that difluorinated alkenoate reacts with furan and substituted furans in the presence of a tin(IV) catalyst, demonstrating the unique reactivity and potential for synthesis of complex organic molecules (Griffith et al., 2006).
Catalyzed Tandem Reactions : Furan-2-yl(phenyl)methanol derivatives have been used in aza-Piancatelli rearrangement/Michael reaction to synthesize benzo[b][1,4]thiazine and oxazine derivatives, highlighting the versatility of these compounds in organic synthesis (Reddy et al., 2012).
Material Science Applications
Development of Fluorescent Probes : Modifications in molecular structure, such as incorporating furan heterocycles, have been studied to regulate excited-state intramolecular proton and charge transfer. This research is significant for the development of new fluorescent probes and organic radiation scintillators (Han et al., 2018).
Dye-Sensitized Solar Cells : Phenothiazine derivatives with furan as a conjugated linker have been synthesized and used in dye-sensitized solar cells. The incorporation of furan significantly improved solar energy-to-electricity conversion efficiency, underscoring the potential of furan derivatives in renewable energy technologies (Kim et al., 2011).
Electrochromic Conducting Polymers : Research on bis(2-(3,4-ethylenedioxy)thiophene)-based monomers has highlighted the potential of these compounds in the development of electrochromic conducting polymers. These polymers exhibit low redox switching potentials and are stable in the conducting state, showing promise for various electronic applications (Sotzing, Reynolds, & Steel, 1996).
properties
IUPAC Name |
2,6-difluoro-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2NO2S/c18-13-3-1-4-14(19)16(13)17(21)20-9-12(11-6-8-23-10-11)15-5-2-7-22-15/h1-8,10,12H,9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPLVBISZBBDQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCC(C2=CSC=C2)C3=CC=CO3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide |
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